molecular formula C6H8O2 B095060 5-Hydroxy-2-hexenoic acid lactone CAS No. 108-54-3

5-Hydroxy-2-hexenoic acid lactone

Cat. No. B095060
CAS RN: 108-54-3
M. Wt: 112.13 g/mol
InChI Key: DYNKRGCMLGUEMN-UHFFFAOYSA-N
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Description

The compound of interest, 5-Hydroxy-2-hexenoic acid lactone, is a lactone derivative that is part of a broader class of compounds with potential biological activity. Lactones are cyclic esters that can be formed from the corresponding hydroxy acids by intramolecular esterification. They are known for their presence in various natural products and for their potential pharmacological properties.

Synthesis Analysis

The synthesis of lactones, including those similar to 5-Hydroxy-2-hexenoic acid lactone, can be achieved through various methods. For instance, the Favorskii-type rearrangement has been used to prepare trans-4-Hexenoic acid, a precursor for racemic 4,5-dihydroxyhexanoic acid γ-lactone, which is a component of aroma extracts from flor sherries . Additionally, a water-soluble radical initiator has been employed to facilitate the radical addition of 2-iodoalkanamide or 2-iodoalkanoic acid to alkenols, yielding γ-lactones with high efficiency . Furthermore, the synthesis of γ- and δ-lactone natural products has been demonstrated using a trans-cis isomerization/lactonization strategy, starting from hydroxy-alkenoates .

Molecular Structure Analysis

The molecular structure of lactones is crucial for their biological activity. For example, the inhibitory activity of lactone derivatives on HMG-CoA reductase is greatly influenced by the stereochemistry and substitution pattern of the hydroxy groups. It has been found that unless a carboxylate anion can be formed and the hydroxy groups remain unsubstituted in an erythro relationship, the inhibitory activity is significantly reduced . Moreover, the activity of the ring-opened form of lactones is highly enantioselective, with only one enantiomer displaying significant activity .

Chemical Reactions Analysis

Lactones can undergo various chemical reactions, including lactonization, which is the process of forming a lactone ring. Tosyloxylactonization of alkenoic acids with [hydroxy(tosyloxy)iodo]benzene has been shown to yield tosyloxylactones and unsaturated lactones . Additionally, homochiral 4-hydroxy-5-hexenoic acids and their derivatives can be synthesized from carbohydrates, demonstrating the versatility of lactones in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of lactones like 5-Hydroxy-2-hexenoic acid lactone are influenced by their molecular structure. The presence of hydroxy groups and the lactone ring affects their solubility, boiling point, and reactivity. For instance, the cyclization of keto acids to form δ-lactones has been studied, and the reaction conditions can significantly impact the yield and properties of the resulting lactones .

Scientific Research Applications

  • Chiral Synthesis : Song and Hollingsworth (2001) described efficient routes to chiral 4-hydroxy-5-hexenoic acids and lactones, which are important pharmaceutical intermediates, using starting lactones like d-gluconic acid-δ-lactone and l-mannonic acid-γ-lactone. These compounds are converted to 2,6-dibromo compounds that undergo elimination to generate terminal alkene groups while preserving stereocenters integrity (Song & Hollingsworth, 2001).

  • Synthesis and Analysis : Stafford et al. (1972) improved the synthesis of parasorbic acid, which is 5-hydroxy-2-hexenoic acid lactone, and developed a procedure for its analysis as a possible contaminant in sorbic acid, using chromatography and gas chromatography-mass spectral analysis (Stafford et al., 1972).

  • Photochemical Studies : Biot, Keukeleire, and Verzele (2010) reported the photochemical transformation of related compounds like 4-methyl-2-(E)-pentenoic acid and 5-methyl-2-(E)-hexenoic acid into corresponding β,γ-unsaturated isomers and the synthesis of derivatives through photochemically induced lactonization (Biot, Keukeleire, & Verzele, 2010).

  • Lactonization and Hydrolysis : Teiber, Draganov, and La Du (2003) found that human paraoxonase (PON1) can catalyze the lactonization of a broad range of hydroxy acids, including oxidized unsaturated fatty acids like 5-hydroxy-2-hexenoic acid lactone, as well as hydrolyze these lactones (Teiber, Draganov, & La Du, 2003).

properties

IUPAC Name

2-methyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNKRGCMLGUEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871944
Record name 6-Methyl-5,6-dihydro-2H-pyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-hexenoic acid lactone

CAS RN

108-54-3, 10048-32-5
Record name 5,6-Dihydro-6-methyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-54-3
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Record name Parasorbic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-hexenoic acid lactone
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Record name 6-Methyl-5,6-dihydro-2H-pyran-2-one
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Record name 6-methyl-5,6-dihydro-2H-pyran-2-one
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Record name Parasorbic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301801
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-hexenoic acid lactone
Reactant of Route 2
5-Hydroxy-2-hexenoic acid lactone
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5-Hydroxy-2-hexenoic acid lactone
Reactant of Route 4
5-Hydroxy-2-hexenoic acid lactone
Reactant of Route 5
5-Hydroxy-2-hexenoic acid lactone
Reactant of Route 6
5-Hydroxy-2-hexenoic acid lactone

Citations

For This Compound
9
Citations
AE Stafford, DR Black, WF Haddon… - Journal of the Science …, 1972 - Wiley Online Library
… An improved synthesis of parasorbic acid, 5-hydroxy-2-hexenoic acid lactone (11), provided material to develop a procedure for its analysis as a possible contaminant in sorbic acid, 2,4-…
Number of citations: 7 onlinelibrary.wiley.com
R Noyori, I Umeda, T Ishigami - The Journal of Organic Chemistry, 1972 - ACS Publications
RCH= CHCOR'—> RCH2CH2COR'(1) ing alkali metals such as Li, Na, and Kin liquid am-monia (Birch conditions), 1 and amalgamated zinc in hydrochloricacid (Clemmensen …
Number of citations: 144 pubs.acs.org
ZH Israili, EE Smissman - The Journal of Organic Chemistry, 1976 - ACS Publications
… ring and subsequent hydrogenation); however, the model compound 4methoxy-6-methyl-2-pyrone (27) was reduced to the intact lactone 3-methoxy-5-hydroxy-2-hexenoic acid lactone (…
Number of citations: 59 pubs.acs.org
M Kamiyama, M Horiuchi, K Umano… - International Journal of …, 2013 - academia.edu
The mushroom, Trametes versicolor is commonly used as a traditional Chinese medicine and is known to exhibit various biological activities. However, its antioxidant activity has …
Number of citations: 57 www.academia.edu
ZH Israili - 1968 - search.proquest.com
SYNTHESIS OF KAVA TYPE LACTONES SYNTHESIS OF KAVA TYPE LACTONES Full Text This dissertation has been microfilmed exactly as received ISRAELI, Zafar Hasan, 1934-…
Number of citations: 2 search.proquest.com
S TAKANO, K OGASAWARA - Journal of Synthetic Organic …, 1987 - jstage.jst.go.jp
This article describes a compilation of recent development in the practical preparation of versatile chiral building blocks carried out in the authors' laboratories using D-mannitol as …
Number of citations: 17 www.jstage.jst.go.jp
PH Arbesman, S Club, B Dalton, K Estes, J Lario… - 1982 - rucore.libraries.rutgers.edu
The Flavor and Extract Manufacturers Assoication (FEMA) represents the majority of the flavor manufacturers in the United States who produce the vast majority of flavors used by the …
Number of citations: 0 rucore.libraries.rutgers.edu
MG de la Parra - 1986 - University of Wisconsin--Madison
Number of citations: 0
高野誠一, 小笠原国郎 - 有機合成化学協会誌, 1987 - jlc.jst.go.jp
生理活性から液晶にわたるまでそれらの特性の発現が分子の不斉によって左右される事実が認識され, も はやキラリティー制御を前提としない合成計画は考えられなくなった. 分割法を別にすれば不…
Number of citations: 4 jlc.jst.go.jp

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